What are the physicochemical properties of 4-Bromo-1H-benzo[d]imidazol-2-amine?
What are the physicochemical properties of 4-Bromo-1H-benzo[d]imidazol-2-amine?
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-1H-benzo[d]imidazol-2-amine
Abstract: The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of a key derivative, 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS No. 1266114-75-3). We delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging this versatile building block for the synthesis of novel chemical entities. We will explore not only the known and predicted properties of this molecule but also the strategic implications of its unique substitution pattern for creating diverse compound libraries.
Introduction: The Significance of the 2-Aminobenzimidazole Core
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif of immense interest in pharmaceutical sciences. When substituted with an amino group at the 2-position, the resulting 2-aminobenzimidazole (2-ABI) structure possesses a unique electronic and structural character. It incorporates a cyclic guanidine moiety, which imparts a planar, 10-π electron aromatic system with three nitrogen atoms offering sites for hydrogen bonding and chemical modification.[1][3] This arrangement has proven highly effective for interacting with a wide range of biological targets, leading to derivatives with activities including anticancer, kinase inhibition, antiviral, and antihistaminic properties.[4][5]
The introduction of a bromine atom at the 4-position, as in 4-Bromo-1H-benzo[d]imidazol-2-amine, adds two critical dimensions for the drug discovery process:
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Modulation of Physicochemical Properties: The electronegative and lipophilic nature of bromine can significantly alter properties like pKa, solubility, and metabolic stability.
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A Handle for Synthetic Diversification: The C-Br bond is a versatile functional group for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.
Core Physicochemical Properties
Precise experimental data for this specific molecule is not extensively published. Therefore, we present a combination of data from chemical suppliers and computationally predicted values, which provide a reliable baseline for experimental design.
Identifiers and General Data
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-1H-benzo[d]imidazol-2-amine | - |
| CAS Number | 1266114-75-3 | [6][7] |
| Molecular Formula | C₇H₆BrN₃ | [7][8] |
| Molecular Weight | 212.05 g/mol | [8][9] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=N2)N | - |
Predicted Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 425.2 ± 37.0 °C | [8] High predicted boiling point is typical for heterocyclic compounds capable of strong intermolecular hydrogen bonding. |
| Density | 1.867 ± 0.06 g/cm³ | [8] The presence of the heavy bromine atom contributes to a relatively high density. |
| pKa | 10.00 ± 0.30 | [8] This likely refers to the pKa of the protonated form (conjugate acid). The basicity is attributed to the guanidine-like amino group. The electron-withdrawing bromine may slightly decrease the basicity compared to the unsubstituted parent. |
| Solubility | - | Expected to be poorly soluble in water but soluble in organic solvents like DMSO, DMF, and methanol. Due to its basic nature, solubility should increase significantly in acidic aqueous solutions through salt formation.[10] |
| Storage Conditions | Room temperature, inert atmosphere, dark place | [8] Recommended to prevent potential degradation from light or oxidative processes. |
Spectroscopic Characterization Profile
While specific spectra for this compound are proprietary, a robust profile can be predicted based on its structure and data from analogous compounds. This serves as a guide for characterization and quality control.
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show:
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Aromatic Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). The bromine atom will influence the chemical shifts and coupling patterns of the adjacent protons on the benzene ring.
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Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the exocyclic amino group. Its chemical shift can be variable and is concentration-dependent.
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Imidazole Proton (-NH-): A broad singlet for the imidazole ring proton. Both NH and NH₂ protons will exchange with D₂O.
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¹³C NMR Spectroscopy: The spectrum will display seven distinct signals for the carbon atoms. The carbon atom attached to the bromine (C4) will appear at approximately 110-120 ppm. The C2 carbon, part of the guanidine system, is expected to be significantly downfield (~150-160 ppm).[4]
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups:
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N-H Stretching: A broad band or multiple sharp peaks in the 3100-3500 cm⁻¹ region, corresponding to the imidazole NH and the amino NH₂ groups.
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C=N Stretching: A strong absorption around 1600-1650 cm⁻¹, characteristic of the imidazole ring.
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C-Br Stretching: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 211 and 213, respectively.
Synthesis and Reactivity
Proposed Synthetic Workflow
The most direct and widely adopted method for synthesizing 2-aminobenzimidazoles involves the cyclization of an appropriate o-phenylenediamine derivative. For the title compound, the logical precursor is 3-bromo-1,2-phenylenediamine . The cyclization is typically achieved using cyanogen bromide (BrCN), which serves as the source for the C2 carbon and the exocyclic amino group.
Causality in Experimental Choice: Cyanogen bromide is an ideal reagent for this transformation because it is highly electrophilic. The reaction proceeds via a nucleophilic attack from one of the diamine's amino groups onto the carbon of BrCN, followed by an intramolecular cyclization and elimination of HBr to yield the stable benzimidazole ring system.
Step-by-Step Methodology:
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Dissolution: Dissolve 3-bromo-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of cyanogen bromide (1.0-1.1 eq.) in the same solvent dropwise, maintaining the temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, neutralize the reaction mixture with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the pH is ~8-9. This will precipitate the free base product.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Bromo-1H-benzo[d]imidazol-2-amine.
Caption: Proposed synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine.
Chemical Reactivity and Derivatization Potential
The title compound is a polyfunctional molecule, offering multiple sites for chemical modification.[11] Its reactivity is dominated by the nucleophilic character of the three nitrogen atoms. The bromine atom on the benzene ring provides a powerful tool for late-stage functionalization, making this a highly valuable scaffold in drug discovery.
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N-Alkylation and N-Acylation: The molecule can be alkylated or acylated at the imidazole N1/N3 position or the exocyclic N2-amino group. Reaction conditions (base, solvent) can often be tuned to favor one site over the other.
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Schiff Base Formation: The exocyclic amino group can react with aldehydes and ketones to form the corresponding imines (Schiff bases), which can be further reduced to secondary amines.[11]
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Cross-Coupling Reactions: The C4-Br bond is amenable to a wide variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling extensive exploration of the chemical space around the benzimidazole core. This is a key strategy for optimizing ligand-protein interactions.
Caption: Key reactivity and diversification pathways for the title compound.
Conclusion for the Drug Development Professional
4-Bromo-1H-benzo[d]imidazol-2-amine is more than just another chemical intermediate; it is a strategically designed building block for modern drug discovery. Its physicochemical profile, characterized by the influential bromo-substituent and the versatile 2-aminobenzimidazole core, offers a robust starting point for medicinal chemistry campaigns. The true value of this compound lies in its dual functionality: the benzimidazole scaffold provides the necessary pharmacophoric features for biological target recognition, while the bromine atom serves as a reliable anchor for synthetic diversification via robust cross-coupling chemistry. This enables the efficient construction of focused compound libraries, accelerating the hit-to-lead and lead optimization phases of drug development. Understanding the properties and reactivity detailed in this guide will empower researchers to fully exploit the potential of this valuable scaffold.
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